2-Bromo-1,4,5-trimethyl-1H-imidazole chemical properties
2-Bromo-1,4,5-trimethyl-1H-imidazole chemical properties
An In-Depth Technical Guide to 2-Bromo-1,4,5-trimethyl-1H-imidazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-1,4,5-trimethyl-1H-imidazole (CAS No. 1218910-27-0), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document delineates its core chemical properties, provides detailed protocols for its synthesis and purification, explores its chemical reactivity, and discusses its current and potential applications in the pharmaceutical industry. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile compound in advanced scientific research.
Introduction: The Significance of the Imidazole Scaffold
The imidazole nucleus is a cornerstone of medicinal chemistry, renowned for its presence in numerous biologically active compounds and its ability to engage in a wide range of biological interactions.[1][2] As a five-membered aromatic heterocycle with two nitrogen atoms, its structure allows for hydrogen bonding, metal coordination, and various molecular interactions that are critical for therapeutic efficacy.[2] Consequently, imidazole derivatives have been successfully developed as antifungal, anticancer, anti-inflammatory, and antibacterial agents.[3][4] The introduction of a bromine atom, particularly at the C2 position, significantly enhances the synthetic utility of the imidazole core, creating a reactive handle for further molecular elaboration.[5] 2-Bromo-1,4,5-trimethyl-1H-imidazole exemplifies such a scaffold, offering a unique combination of stability and reactivity that is highly valued in the synthesis of complex pharmaceutical intermediates.[5][6]
Physicochemical and Structural Properties
2-Bromo-1,4,5-trimethyl-1H-imidazole is a substituted brominated imidazole that serves as a critical intermediate in organic synthesis.[5] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1,4,5-trimethyl-1H-imidazole | [5] |
| CAS Number | 1218910-27-0 | [5] |
| Molecular Formula | C₆H₉BrN₂ | [5] |
| Molecular Weight | 189.05 g/mol | [5] |
| InChI Key | HGODMPYCRWDPJP-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The principal and most efficient method for preparing 2-Bromo-1,4,5-trimethyl-1H-imidazole is the direct electrophilic bromination of the corresponding 1,4,5-trimethylimidazole precursor.[5] The choice of brominating agent and reaction conditions is paramount to achieving high regioselectivity and yield.
Rationale for Synthetic Strategy
The C2 position of the imidazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. However, the methyl groups at C4 and C5 also donate electron density to the ring, activating it further. Using a mild and selective brominating agent like N-bromosuccinimide (NBS) is crucial. NBS provides a controlled, low-concentration source of electrophilic bromine (Br+), which minimizes the risk of over-bromination (dibromination or tribromination) that can occur with harsher reagents like liquid bromine (Br₂).[5] The use of an inert aprotic solvent such as dichloromethane (DCM) at ambient temperature provides an optimal environment for the reaction, ensuring good solubility of the starting material while preventing unwanted side reactions.[5]
Experimental Protocol: Bromination of 1,4,5-Trimethylimidazole
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Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4,5-trimethylimidazole (1.0 equivalent) in dichloromethane (DCM).
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Reagent Addition : Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The slight excess of NBS helps drive the reaction to completion.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 10-12 hours or until reaction completion is confirmed.
-
Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product, preventing over-bromination.[5]
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel for higher purity requirements.[5]
Caption: Synthetic workflow for 2-Bromo-1,4,5-trimethyl-1H-imidazole.
Structural Elucidation and Spectroscopic Analysis
| Technique | Feature | Predicted Data | Rationale |
| ¹H NMR | Chemical Shift (δ, ppm) | δ 2.2-2.4 (s, 3H, C4/C5-CH₃)δ 2.4-2.6 (s, 3H, C4/C5-CH₃)δ 3.5-3.7 (s, 3H, N1-CH₃) | The three methyl groups will appear as singlets. The N-methyl group is deshielded by the adjacent nitrogen, appearing further downfield. The two ring methyls will have similar but distinct chemical shifts. |
| ¹³C NMR | Chemical Shift (δ, ppm) | δ 10-15 (C4/C5-CH₃)δ 30-35 (N1-CH₃)δ 115-125 (C2-Br)δ 125-135 (C4/C5)δ 135-145 (C4/C5) | The carbon bearing the bromine (C2) will be significantly shifted. The methyl carbons appear in the aliphatic region, while the other ring carbons (C4, C5) are in the aromatic region. |
| IR | Wavenumber (cm⁻¹) | 2900-3000 (C-H stretch)1550-1620 (C=N stretch)1400-1500 (Ring vibrations) | Characteristic peaks for aliphatic C-H bonds and imidazole ring stretches are expected. The C-Br stretch is typically weak and found at lower wavenumbers. |
| Mass Spec. | m/z | ~188/190 | Expect to see a characteristic isotopic pattern for a single bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da. |
Chemical Reactivity and Synthetic Utility
The bromine atom at the C2 position is the primary site of reactivity, making the compound an excellent substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[5]
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Nucleophilic Substitution : The electron-withdrawing nature of the ring nitrogens facilitates the displacement of the bromide ion by a variety of nucleophiles. This allows for the straightforward introduction of amines, thiols, and alkoxides to create a diverse library of 2-substituted imidazoles.[5]
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Oxidation : The imidazole ring can be oxidized, typically at the N3 position, to form imidazole N-oxides using oxidizing agents like m-CPBA.[5]
-
Reduction : The bromo-substituent can be removed via reduction reactions to yield the parent 1,4,5-trimethylimidazole, although this is less common synthetically.[5]
-
Cross-Coupling Reactions : The C-Br bond is suitable for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of C-C bonds and the synthesis of highly complex molecules.
Caption: Key reactivity pathways of 2-Bromo-1,4,5-trimethyl-1H-imidazole.
Applications in Research and Drug Development
2-Bromo-1,4,5-trimethyl-1H-imidazole is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its role as a versatile building block.[5]
-
Scaffold for Drug Candidates : The imidazole core is a privileged structure in drug discovery.[3] This bromo-derivative provides a reliable entry point for synthesizing novel compounds for screening.
-
Antimicrobial Research : Studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains, making this compound a potential starting point for developing new antibiotics.[5]
-
Anticancer Potential : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines.[5] The imidazole structure can interact with biological targets such as enzymes or DNA, which is a key mechanism for many anticancer agents.[2]
-
Enzyme Inhibition : The compound has been shown to interact with enzymes like cytochrome P450 through competitive inhibition.[5] This property is crucial in drug metabolism studies and for designing drugs that modulate specific metabolic pathways.
Safety and Handling
While specific GHS data for 2-Bromo-1,4,5-trimethyl-1H-imidazole is not detailed in the search results, related brominated imidazoles are classified with specific hazards.[8][9] Standard laboratory precautions for halogenated heterocyclic compounds are essential.
-
Hazards : Based on analogous compounds, it should be treated as harmful if swallowed, a skin irritant, and a potential cause of serious eye damage.[8][9]
-
Handling : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromo-1,4,5-trimethyl-1H-imidazole is a synthetically versatile and valuable compound in the field of medicinal chemistry. Its well-defined reactivity, centered on the C2-bromine atom, provides a robust platform for the synthesis of diverse and complex molecular architectures. The straightforward and scalable synthesis further enhances its appeal for both academic research and industrial drug development. As the search for novel therapeutics continues, the strategic use of such well-designed building blocks will remain paramount to the discovery of the next generation of medicines.
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